![molecular formula C12H10N4O3 B12086202 Phenol, 5-amino-2-[(2-nitrophenyl)azo]- CAS No. 84142-44-9](/img/structure/B12086202.png)
Phenol, 5-amino-2-[(2-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, printing, and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- typically involves a diazo-coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a phenol derivative. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazo-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 5-amino-2-[(2-aminophenyl)azo]phenol.
Oxidation: Quinone derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks
Mécanisme D'action
The mechanism of action of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4-methyl-2-[(2-nitrophenyl)azo]-
- Phenol, 2-[(2-nitrophenyl)azo]-4-sulfonic acid
- Phenol, 2-[(2-nitrophenyl)azo]-5-chloro-
Uniqueness
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for versatile chemical modifications and applications .
Propriétés
Numéro CAS |
84142-44-9 |
|---|---|
Formule moléculaire |
C12H10N4O3 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
5-amino-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H10N4O3/c13-8-5-6-10(12(17)7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H,13H2 |
Clé InChI |
OACQRHYZNLIGIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)N)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


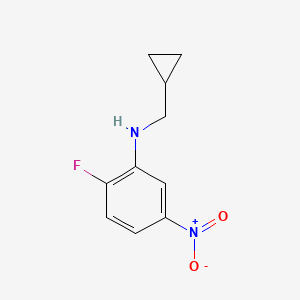

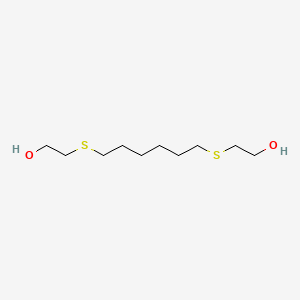

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
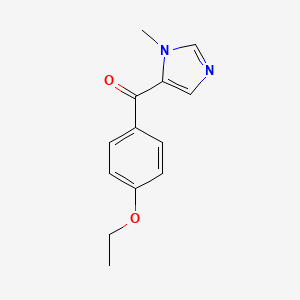
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)


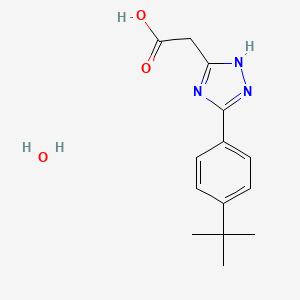
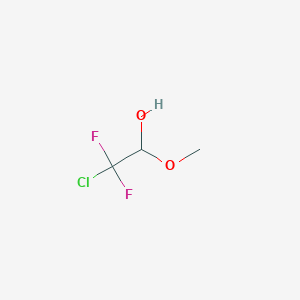
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

